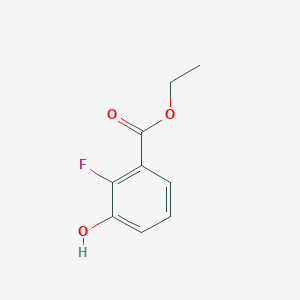

Ethyl 2-fluoro-3-hydroxybenzoate

Description

Contextualization within Fluorinated and Hydroxylated Benzoate (B1203000) Chemistry

Fluorinated and hydroxylated benzoates are classes of compounds that have garnered significant interest in various fields of chemistry, particularly in medicinal chemistry and materials science. The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. chemicalbook.comnih.gov Fluorine's high electronegativity can influence the acidity of nearby functional groups, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govsigmaaldrich.com This has made fluorinated compounds valuable in the design of new pharmaceuticals. chemicalbook.comnih.gov

Similarly, hydroxylated benzoates are important structural motifs found in many natural products and synthetic compounds with a wide range of biological activities. The hydroxyl group can act as a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition and binding to biological targets.

Ethyl 2-fluoro-3-hydroxybenzoate combines these two key features. The presence of both a fluorine atom and a hydroxyl group on the benzene (B151609) ring, ortho to each other, creates a unique electronic and steric environment. This specific substitution pattern can influence the reactivity of the aromatic ring and the properties of the resulting derivatives. Research on related compounds, such as other fluorinated hydroxybenzoic acids, has shown their utility as building blocks for liquid crystals and active pharmaceutical ingredients.

Significance in Organic Synthesis and Chemical Development

The true significance of this compound lies in its role as a versatile intermediate in organic synthesis. The three functional groups—ester, hydroxyl, and fluoro—offer multiple reaction sites for further chemical transformations.

One notable synthetic route to this compound involves a multi-step process starting from 2-fluorobenzoic acid. This process includes an initial esterification to form ethyl 2-fluorobenzoate (B1215865), followed by a sophisticated iridium-catalyzed C-H borylation at the meta position, and finally, oxidation of the resulting boronate ester to introduce the hydroxyl group.

The ester group can be hydrolyzed to the corresponding carboxylic acid or can be a site for amidation reactions. The hydroxyl group can be alkylated, acylated, or used as a directing group in various aromatic substitution reactions. The fluorine atom, while generally unreactive, influences the reactivity of the entire molecule.

The potential to create a diverse library of compounds from this single precursor makes this compound a valuable tool for chemical development. These derivatives could be screened for a wide range of applications, from the development of new agrochemicals to the synthesis of advanced materials. While specific, large-scale applications are not yet widely documented, its structural features suggest a promising future in the exploration of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYCCDMPSNIVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547647 | |

| Record name | Ethyl 2-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105836-28-0 | |

| Record name | Ethyl 2-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Fluoro 3 Hydroxybenzoate

Established Synthetic Pathways to Ethyl 2-fluoro-3-hydroxybenzoate

The synthesis of this compound has been approached through various established chemical reactions. These methods often involve the construction of the fluorinated aromatic ring system followed by functional group manipulations to install the hydroxyl and ethyl ester moieties.

Diels-Alder Reaction Approaches to Fluorinated Aromatics

The Diels-Alder reaction stands as a powerful tool for constructing cyclic molecules, including fluorinated aromatic systems. researchgate.netbeilstein-journals.org This [4+2] cycloaddition typically involves the reaction of a diene with a dienophile, which upon subsequent aromatization, can yield substituted aromatic compounds. researchgate.net The introduction of fluorine atoms into either the diene or dienophile component allows for the creation of fluorinated aromatic backbones that are otherwise challenging to synthesize. researchgate.netbeilstein-journals.orgnih.gov

Various fluorinated building blocks can be employed in these reactions. For instance, the reaction of β-fluoro-β-nitrostyrenes with dienes has been shown to produce monofluorinated cycloadducts in high yields, which can then be aromatized to form monofluorinated biphenyls. researchgate.net Similarly, fluoroalkenes and perfluorinated thioketones generated in situ have been used as dienophiles to create a range of fluorinated cyclic adducts. beilstein-journals.orgrsc.org The versatility of the Diels-Alder reaction allows for the preparation of diverse fluorinated carbo- and heterocyclic compounds. nih.gov While not explicitly detailed for this compound, this methodology represents a fundamental approach to creating the core fluorinated benzene (B151609) ring, which could then be further functionalized.

Optimization of Reaction Conditions and Yields in this compound Synthesis

A specific and effective synthetic route to this compound involves a multi-step process starting from 2-fluorobenzoic acid. This pathway has been optimized to achieve good yields through careful control of reaction conditions. The key steps are esterification, directed C-H borylation, and subsequent oxidation.

The initial esterification of 2-fluorobenzoic acid with ethanol (B145695) is typically catalyzed by a strong acid like sulfuric acid, proceeding under reflux for approximately 18 hours to yield ethyl 2-fluorobenzoate (B1215865). Following this, a crucial step is the iridium-catalyzed C-H borylation. The fluorine atom on the ethyl 2-fluorobenzoate directs the selective borylation to the C3 position (meta to the ester group). This reaction is carried out at elevated temperatures (e.g., 85°C) for an extended period (18 hours) and can achieve yields around 77%. The final step is the oxidation of the generated boronate ester to introduce the hydroxyl group at the 3-position, thus forming the target molecule, this compound.

| Reaction Step | Reagents and Conditions | Yield |

| Esterification | 2-Fluorobenzoic acid, Ethanol, H₂SO₄, Reflux (18h) | 63% |

| C-H Borylation | Ethyl 2-fluorobenzoate, B₂(pin)₂, Iridium catalyst, MTBE, 85°C (18h) | 77% |

| Oxidation | Ethyl 2-fluoro-3-borylbenzoate, Oxidizing agent | - |

Table 1: Optimized reaction steps for the synthesis of this compound.

Emerging and Related Synthetic Strategies for Fluorinated Hydroxybenzoates

The field of organic synthesis is continually evolving, with new methods offering milder conditions, higher selectivity, and access to a broader range of molecules. Several emerging strategies are particularly relevant to the synthesis of fluorinated hydroxybenzoates.

Novel Approaches to 2-Hydroxybenzoates

A novel synthetic route for 2-hydroxybenzoates has been developed based on the reaction of acetonides of 2-hydroxybenzoic acid with sodium alkoxides in an alcohol solvent. scispace.com This method provides an alternative to traditional acid-catalyzed esterification. scispace.com The study found that reaction yields and times were influenced by steric hindrance and the boiling point of the alcohol used. scispace.com Generally, less sterically hindered reactants and higher boiling point alcohols resulted in better yields and shorter reaction times. scispace.com This approach is of interest for its potential applicability to a wide range of substituted hydroxybenzoates. scispace.com

Photocatalytic Hydrodefluorination Strategies for Benzoate (B1203000) Derivatives

A powerful and modern strategy for accessing diverse fluorination patterns in aromatic compounds is photocatalytic hydrodefluorination (HDF). nih.govnih.govacs.org This "molecular sculpting" approach starts with readily available, highly fluorinated benzoates and selectively replaces C-F bonds with C-H bonds using a photocatalyst and a reductant under mild conditions. nih.govnih.gov This method offers excellent regioselectivity, allowing for the synthesis of 16 different benzoate derivatives with varying fluorination patterns from just a couple of starting materials. nih.govnih.gov The ability to fine-tune the fluorination pattern is crucial in medicinal chemistry and materials science. nih.govnih.gov This strategy can be synergistically combined with other reactions like C-H arylation and decarboxylative coupling to rapidly build molecular complexity. nih.govnih.gov

| HDF Strategy | Starting Material | Outcome |

| Directed Photocatalytic HDF | Highly fluorinated benzoates | Access to a wide range of partially fluorinated benzoate derivatives |

| Halogen Control HDF | Benzoates with a heavier halogen | Defluorination controlled by the position of the other halogen |

Table 2: Photocatalytic Hydrodefluorination (HDF) Strategies for Benzoate Derivatives. nih.gov

Combinatorial Synthesis Methodologies for Hydroxybenzoates

Combinatorial chemistry offers a high-throughput approach to generate large libraries of related compounds for screening and discovery. nih.gov A solid-phase synthesis methodology has been demonstrated for creating a library of over 2000 compounds based on a 3-amino-5-hydroxybenzoic acid core. nih.gov In this approach, the benzoic acid group serves as the anchor to a resin, while the amino and hydroxyl positions are variably substituted using a split/combine method. nih.gov This strategy, while applied to a different isomer, exemplifies how combinatorial techniques can be used to rapidly generate a diverse set of substituted hydroxybenzoates for applications such as drug design. nih.gov

Chemical Reactivity and Transformation Studies of Ethyl 2 Fluoro 3 Hydroxybenzoate

Reactions Involving the Fluorine Moiety

The carbon-fluorine bond is the strongest single bond to carbon, which often makes it inert. However, under specific conditions, this bond can be selectively cleaved.

Regioselective C-F Bond Cleavage and Defluorination Pathways

The cleavage of the C-F bond in aromatic compounds is a challenging yet significant transformation. In molecules like Ethyl 2-fluoro-3-hydroxybenzoate, the position of the fluorine atom influences its reactivity.

One studied pathway for the defluorination of 2-fluorobenzoate (B1215865) involves enzymatic action. The process begins with the activation of the substrate to 2-fluorobenzoyl-CoA, which is then converted into fluorinated 1,5-dienoyl-CoA isomers. researchgate.net A key step involves hydration by a defluorinating enoyl-CoA hydratase/hydrolase, leading to the formation of an unstable intermediate, 6-F-6-OH-1-enoyl-CoA. researchgate.net This intermediate spontaneously eliminates hydrogen fluoride (B91410) (HF) to yield 6-oxo-1-enoyl-CoA. researchgate.net A stable isomer, 2-F-6-OH-1-enoyl-CoA, undergoes further hydration to form another unstable intermediate that also spontaneously defluorinates. researchgate.net

Catalytic hydrodefluorination (HDF) offers another route. Studies on polyfluoroarenes using catalysts like bifunctional azairidacycles have shown that C-F bond cleavage is highly regioselective. mdpi.com The reaction proceeds favorably at the para position relative to other electron-withdrawing or electron-donating substituents. mdpi.com In the case of this compound, the hydroxyl group is para to the fluorine, while the ester group is meta. This suggests that the electronic influence of these groups would direct the regioselectivity of a potential HDF reaction.

Additionally, certain anaerobic bacteria have demonstrated the ability to cleave arylic C-F bonds. For instance, the biodegradation of 4-fluorobenzoate (B1226621) proceeds through its activation to a CoA ester, followed by an ATP-dependent, oxygen-independent enzymatic cleavage of the C-F bond. nih.gov

Radical Anion Fragmentation of Fluorinated Benzoates

The formation of radical anions can induce the fragmentation of fluorinated benzoates, leading to C-F bond cleavage. This process is influenced by the position of the fluorine atom relative to the carboxylate group. The general trend for the decay rate constants of these radical anions is para > ortho > meta. nih.gov The presence of adjacent fluorine atoms also sharply increases the rate of fragmentation. nih.gov

This fragmentation is a symmetry-forbidden reaction that becomes possible in a polar solvent due to the solvation of the fluoride ion being formed. nih.gov The mechanism is thought to proceed through the crossing of the radical anion's Π and Σ* states, which is facilitated by the out-of-plane deviation of the C-F bond that is breaking. nih.gov

| Fluorine Position | Relative Rate of Fragmentation | Controlling Factors |

|---|---|---|

| Para | High | The kinetics are not controlled by reaction thermodynamics but by the transition state arising from the crossing of Π and Σ* states. nih.gov |

| Ortho | Medium | |

| Meta | Low |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo oxidation, esterification, and etherification.

Esterification and Etherification Reactions at the Hydroxyl Group

The hydroxyl group can be acylated to form an ester. The esterification of phenolic hydroxyl groups can be achieved by reacting them with acyl chlorides in the presence of a base like pyridine. nih.gov This reaction converts the hydroxyl group into an ester functionality, altering the molecule's electronic and steric properties.

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through methods like the Williamson Ether Synthesis. This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then reacts with an alkyl halide. msu.edu This method is most effective with primary alkyl halides, as secondary and tertiary halides are more prone to E2 elimination under the basic conditions. msu.edu

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Acyl Chloride, Pyridine | Ester |

| Etherification (Williamson) | 1) Strong Base (e.g., NaH), 2) Primary Alkyl Halide | Ether |

Reactions at the Ester Group

The ethyl ester group of this compound can undergo several characteristic reactions, including hydrolysis, reduction, and reaction with organometallic reagents.

The ester can be hydrolyzed back to the corresponding carboxylic acid (2-fluoro-3-hydroxybenzoic acid) and ethanol (B145695). This reaction, known as saponification, is typically carried out under basic conditions (e.g., with sodium hydroxide), followed by an acidic workup. libretexts.org Acid-catalyzed hydrolysis is also possible but is a reversible process. libretexts.org

Reduction of the ester group can lead to different products depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (2-fluoro-3-hydroxyphenyl)methanol. libretexts.org In contrast, using a less reactive reducing agent such as diisobutylaluminum hydride (DIBALH) at low temperatures (e.g., -78 °C) can selectively reduce the ester to an aldehyde, forming 2-fluoro-3-hydroxybenzaldehyde. libretexts.orglibretexts.org

Esters can also react with Grignard reagents (R-MgX). This reaction involves two additions of the Grignard reagent, first forming a ketone intermediate which then reacts further to produce a tertiary alcohol after an aqueous workup. libretexts.org

Finally, trans-esterification can occur when the ester is treated with a different alcohol in the presence of an acid or base catalyst. This reaction exchanges the ethyl group for the new alkyl group from the alcohol. libretexts.org

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Saponification (Hydrolysis) | 1) NaOH, H₂O 2) H₃O⁺ | Carboxylic Acid |

| Reduction to Primary Alcohol | LiAlH₄ | Primary Alcohol |

| Reduction to Aldehyde | DIBALH, -78 °C | Aldehyde |

| Reaction with Grignard Reagent | R-MgX | Tertiary Alcohol |

| Trans-esterification | R'-OH, Acid or Base Catalyst | New Ester |

Hydrolysis and Transesterification of this compound

The ethyl ester group is a primary site for chemical transformation through hydrolysis and transesterification reactions.

Hydrolysis: The ester functional group can be cleaved by hydrolysis to yield the corresponding carboxylic acid, 2-fluoro-3-hydroxybenzoic acid, and ethanol. This reaction is typically catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ethanol to form the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in an irreversible saponification reaction. The hydroxide ion directly attacks the electrophilic carbonyl carbon. The reaction produces the carboxylate salt of 2-fluoro-3-hydroxybenzoic acid, which requires a subsequent acidic workup to protonate the salt and isolate the final carboxylic acid product.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would lead to the formation of Mthis compound and ethanol. The reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove the displaced ethanol to drive the reaction to completion.

Table 1: Hydrolysis and Transesterification Reactions

| Reaction Type | Reagents | Product(s) | General Conditions |

| Acid-Catalyzed Hydrolysis | Water, Strong Acid (e.g., H₂SO₄) | 2-Fluoro-3-hydroxybenzoic acid, Ethanol | Heating under reflux |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH), Water | Sodium 2-fluoro-3-hydroxybenzoate | Heating, followed by acid workup |

| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | Alkyl 2-fluoro-3-hydroxybenzoate, Ethanol | Heating, often with removal of ethanol |

Acyl Group Transfer Mechanisms Involving Hydroxybenzoates

Acyl group transfer is a fundamental reaction in organic chemistry, and hydroxybenzoates can participate in these reactions as either acyl donors or acceptors. The mechanism of these transfers is typically a nucleophilic acyl substitution. In this process, a nucleophile attacks the carbonyl carbon of the acyl group, leading to a tetrahedral intermediate. The departure of a leaving group from this intermediate results in the formation of the new acylated product.

The reactivity of esters in acyl transfer reactions is significantly influenced by the nature of the leaving group. For instance, 1-hydroxybenzotriazole (B26582) esters are known to be highly efficient acylating agents, demonstrating reaction rates approximately 1000 times faster than p-nitrophenyl esters, even when the leaving groups have similar acidities (pKa). rsc.org This enhanced reactivity places them in a similar category to anhydrides or N-acylimidazoles. rsc.org

For hydroxybenzoates like this compound, the hydroxyl group can influence the acyl transfer process. While the ester itself can be the acyl donor, the phenolic hydroxyl group can act as a nucleophile, accepting an acyl group from another source. Intramolecular acyl transfer is also a possibility, where the acyl group migrates from the ester oxygen to the phenolic oxygen, although this is generally less common and requires specific conditions or catalytic activation. The rate and feasibility of acyl transfer are dependent on factors such as the nucleophilicity of the attacking species, the stability of the leaving group, and steric hindrance around the reaction center.

Electrophilic and Nucleophilic Aromatic Substitution Studies on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene ring. The substituents on the ring determine the position of the attack (regioselectivity) and the rate of reaction.

-OH (hydroxyl): A strongly activating, ortho, para-directing group.

-F (fluoro): A deactivating, ortho, para-directing group due to its high electronegativity (inductive effect) but ability to donate a lone pair (resonance effect).

-COOEt (ethoxycarbonyl): A deactivating, meta-directing group.

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile on an aromatic ring and the displacement of a leaving group. SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group.

In this compound, the fluorine atom can act as the leaving group. The ethoxycarbonyl group (-COOEt) at position 1 is an electron-withdrawing group and is ortho to the fluorine atom, which activates this position for nucleophilic attack. The rate-determining step in SNAr is the initial attack by the nucleophile. youtube.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and susceptible to attack. youtube.com Consequently, despite fluoride being a poor leaving group in other substitution reactions, fluorine is often the best leaving group in SNAr. youtube.com

The hydroxyl group at position 3 is electron-donating and would typically disfavor SNAr. Under strongly basic conditions, deprotonation to the phenoxide ion would further increase its electron-donating character, strongly inhibiting the reaction. However, under neutral or mildly basic conditions, nucleophiles can displace the fluoride, enabled by the activating effect of the adjacent ester group. For polyfluoroarenes, reactions with nucleophiles like amines or alcohols can lead to C-N and C-O bond formation. nih.gov

Table 2: Aromatic Substitution Reactions

| Reaction Type | Reagents | Potential Product(s) | Key Factors |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Ethyl 2-fluoro-3-hydroxy-4-nitrobenzoate and/or Ethyl 2-fluoro-3-hydroxy-6-nitrobenzoate | -OH group is the dominant directing group. |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-NH₂, R-O⁻) | Ethyl 2-(substituted)-3-hydroxybenzoate | -COOEt group activates the ortho fluorine for substitution. |

Derivatives and Analogues of Ethyl 2 Fluoro 3 Hydroxybenzoate

Structural Analogues with Varying Fluorination and Hydroxylation Patterns

The precise placement and number of fluorine and hydroxyl groups on the benzoate (B1203000) ring are critical determinants of a molecule's properties. By systematically varying these substituents, a diverse range of structural analogues can be synthesized, each with potentially unique characteristics.

Variations in the alkyl portion of the ester group also contribute to the diversity of analogues. While the ethyl ester is common, corresponding methyl, propyl, and butyl esters can be prepared. These variations in the alkyl chain length can affect properties such as solubility, lipophilicity, and the rate of metabolic hydrolysis. For example, the antimicrobial activity of p-hydroxybenzoic acid esters (parabens) is known to increase with the length of the alkyl chain. nih.gov

Below is a comparative table of some positional isomers and alkyl ester variations:

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Ethyl 2-fluoro-3-hydroxybenzoate |

| This compound | 105836-28-0 | C₉H₉FO₃ | - |

| Ethyl 2-fluoro-6-hydroxybenzoate | 208708-03-6 | C₉H₉FO₃ | Positional isomer: Hydroxyl group at C6 instead of C3. |

| Ethyl 3-hydroxybenzoate | 7781-98-8 | C₉H₁₀O₃ | Non-fluorinated analogue. sigmaaldrich.com |

| 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | C₇H₅FO₃ | Positional isomer (acid form): Fluorine at C4, hydroxyl at C3. ossila.com |

| 2-Fluoro-4-hydroxybenzoic acid | 65145-13-3 | C₇H₅FO₃ | Positional isomer (acid form): Fluorine at C2, hydroxyl at C4. google.com |

| Methyl 3-amino-4-hydroxybenzoate | 536-25-4 | C₈H₉NO₃ | Methyl ester analogue with amino and hydroxyl groups. |

This table is generated based on the data from the provided search results.

The introduction of additional fluorine or hydroxyl groups onto the benzoate ring leads to polyfluorinated and polyhydroxylated derivatives, respectively. These modifications can further alter the electronic properties, acidity, and potential for intermolecular interactions.

An example of a polyfluorinated derivative is 2,4-difluoro-3-hydroxybenzoic acid. The synthesis of this compound has been reported starting from 3,4,5-trifluoronitrobenzene through a multi-step process involving methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis. semanticscholar.org Another complex derivative, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been synthesized from 2,4-difluoro-3-chlorobenzoic acid via nitration, esterification, reduction, diazotization, and hydrolysis. acs.org These examples highlight the synthetic routes to highly functionalized benzoate rings.

The synthesis of polyhydroxylated fluorobenzoates can be approached through methods analogous to the preparation of catechol derivatives from phenols. beilstein-journals.org For instance, the conversion of a fluorophenol to a fluorocatechol derivative creates a dihydroxy-substituted aromatic ring, which can then be part of a benzoate structure.

Chiral Fluorinated Benzoates

The introduction of chirality into fluorinated benzoate structures opens up possibilities for developing enantioselective compounds, which is of particular interest in medicinal chemistry. Chirality can be introduced in several ways, such as through asymmetric synthesis or by chiral resolution of a racemic mixture.

While specific examples of chiral derivatives of this compound are not abundant in readily available literature, the principles of asymmetric synthesis of fluorinated molecules are well-established. For instance, chiral Ni(II) complexes have been used as powerful tools to synthesize tailor-made non-canonical fluorinated amino acids with high enantiomeric purity. tcichemicals.com This methodology could potentially be adapted for the asymmetric synthesis of precursors to chiral fluorinated benzoates. Another approach involves the use of chiral auxiliaries, which are covalently bonded to a racemic mixture to produce a diastereomeric mixture that can be separated by chromatography. uci.edu Subsequent removal of the chiral auxiliary yields the enantiopure compounds. uci.edu

Chiral resolution is a common method for separating enantiomers. uci.edu For carboxylic acids, this often involves the formation of diastereomeric salts with a chiral amine, followed by separation through crystallization. This technique could be applied to 2-fluoro-3-hydroxybenzoic acid, the hydrolyzed form of the ethyl ester, to separate its enantiomers.

Synthesis of Derivatized this compound Structures

The chemical reactivity of the aromatic core and the ester side chain of this compound allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of related structures.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The directing effects of the existing substituents (fluoro, hydroxyl, and ethyl carboxylate) will govern the position of the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The ethyl carboxylate group is a deactivating, meta-director. chemistry.coachlibretexts.orgorgsyn.org The interplay of these directing effects will determine the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would likely introduce a nitro group at a position influenced primarily by the powerful activating effect of the hydroxyl group.

A practical example of introducing a new functional group onto a similar aromatic ring is the synthesis of 2-amino-3-fluorobenzoic acid from N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, which involves a cyclization and subsequent hydrolysis to yield the aminated benzoic acid. This demonstrates a pathway to introduce an amino group, which can then serve as a handle for further derivatization.

The ethyl ester group of this compound is a key site for synthetic modification. Standard ester transformations can be applied to generate a variety of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-3-hydroxybenzoic acid, under acidic or basic conditions. This carboxylic acid can then be used in a variety of subsequent reactions.

Transesterification: The ethyl ester can be converted to other alkyl esters (e.g., methyl, propyl, butyl) through transesterification. This reaction is typically carried out by reacting the ethyl ester with an excess of the desired alcohol in the presence of an acid or base catalyst.

Amidation: The ester can be converted to an amide by reaction with an amine. A more common route to amides, however, involves the initial hydrolysis of the ester to the carboxylic acid, which is then activated (e.g., by conversion to an acyl chloride or by using a coupling agent) and reacted with a primary or secondary amine. jmb.or.kr The synthesis of hydroxybenzoic acid-amine conjugates has been demonstrated in engineered E. coli, showcasing a biological approach to amide formation.

Reduction: The ester group can be reduced to a primary alcohol, (2-fluoro-3-hydroxyphenyl)methanol. This transformation adds another functional group that can be used for further derivatization.

Computational and Theoretical Investigations of Ethyl 2 Fluoro 3 Hydroxybenzoate

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Ethyl 2-fluoro-3-hydroxybenzoate. These theoretical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, provide insights into the molecule's electronic structure, geometry, and relative stability.

By solving approximations of the Schrödinger equation, researchers can determine key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies greater stability.

Furthermore, these calculations can predict the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This is often visualized through molecular electrostatic potential (MEP) maps, which are valuable for predicting sites of electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the fluorine atom and the ester group, combined with the electron-donating effect of the hydroxyl group, would create a complex and interesting electronic landscape.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.8 D | Measures overall polarity of the molecule |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including transition states and intermediates.

For example, a common reaction involving a benzoate (B1203000) ester is hydrolysis. Computational models could be used to compare the energy barriers for both acid-catalyzed and base-catalyzed hydrolysis. These models would detail the geometry of the transition states, which are the highest energy points along the reaction coordinate, and the energies of any intermediate species. The reaction pathway with the lowest energy barrier would be the kinetically favored one.

These computational studies can also shed light on the role of the fluorine and hydroxyl substituents in modulating the reactivity of the ester group. The fluorine atom's inductive electron-withdrawing effect would likely influence the charge distribution in the transition state, potentially affecting the reaction rate. Similarly, the hydroxyl group could participate in intramolecular hydrogen bonding, which might stabilize or destabilize intermediates and transition states.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | Energy barrier for the first step |

| Intermediate | -5.7 | A metastable species formed during the reaction |

| Transition State 2 | +12.8 | Energy barrier for the second step |

| Products | -10.3 | Final products of the reaction |

Structure-Reactivity Correlation Studies

Structure-reactivity correlation studies aim to establish a quantitative relationship between a molecule's structure and its chemical reactivity. For a series of related compounds, including this compound, these studies can provide predictive models for reaction rates and equilibria.

One common approach is the use of Hammett plots, which correlate the rate or equilibrium constants of a reaction with substituent constants (σ). These constants quantify the electronic effect (electron-donating or electron-withdrawing) of a substituent on a benzene (B151609) ring. By studying a series of substituted benzoates, a linear free-energy relationship can often be established.

In the case of this compound, computational methods could be used to calculate properties that correlate with reactivity, such as atomic charges, bond orders, or the energies of specific molecular orbitals. For instance, the calculated charge on the carbonyl carbon of the ester group could be correlated with the rate of nucleophilic attack at that position for a series of differently substituted benzoates. These theoretical correlations can provide deep insights into the factors governing reactivity and can be used to predict the behavior of new, unstudied compounds.

Emerging Research Directions and Chemical Applications of Ethyl 2 Fluoro 3 Hydroxybenzoate

Role as a Synthetic Building Block for Complex Organic Systems

The distinct arrangement of functional groups in Ethyl 2-fluoro-3-hydroxybenzoate makes it a highly versatile building block in organic synthesis. Chemists leverage its structure to construct more complex, high-value molecules, particularly in the pharmaceutical sector.

Detailed Research Findings: The compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure is particularly useful for creating fluorinated compounds, where the presence of fluorine can significantly enhance metabolic stability and binding affinity of a drug candidate. Research has pointed to its utility in developing antiviral agents, including those targeting the hepatitis B virus (HBV). For instance, derivatives of this compound have been investigated for their potential to inhibit HBV replication. Similarly, related structures like ethyl 3-fluoro-1-H-pyrrole-2-carboxylate have been identified as key fragments for potent anti-HBV drug candidates, underscoring the importance of fluorinated building blocks in this therapeutic area. researchgate.net

The reactivity of this compound is governed by its functional groups, which can be selectively targeted for various chemical transformations. The hydroxyl group can undergo oxidation, the ester can be reduced, and the fluorine atom can activate the ring for certain substitution reactions. This multi-faceted reactivity allows for diverse synthetic pathways to generate a wide array of complex derivatives.

Interactive Table: Chemical Reaction Pathways of this compound Click on a reaction type to see more details.

Table 1: Key Chemical Transformations

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | Specific oxidizing agents | Ethyl 2-fluoro-3-oxobenzoate | |

| Reduction | Reducing agents | (2-fluoro-3-hydroxyphenyl)methanol | |

| Substitution | Nucleophiles (e.g., amines, thiols) under specific conditions | Substituted benzoate (B1203000) derivatives |

Contribution to Advanced Materials Science (e.g., Liquid Crystals)

The properties of this compound make it a compound of interest for materials science research. The introduction of fluorine into organic molecules is a well-established strategy for tuning the physical properties of materials, and this compound is a prime candidate for such applications.

Detailed Research Findings: Fluorinated compounds are of particular importance in the field of liquid crystals (LCs). rsc.org The strong polarity of the carbon-fluorine bond and the size of the fluorine atom can significantly modify key material properties, including dielectric anisotropy, optical anisotropy, and viscosity. rsc.org These properties are critical for the performance of liquid crystal displays (LCDs). The location of the fluorine substituent on the aromatic core is crucial for tailoring these characteristics. rsc.org

While direct application of this compound in a commercial LC mixture is not widely documented, its molecular structure is analogous to known liquid crystal building blocks. spectrumchemical.com Molecules such as benzoic acid and phenol (B47542) derivatives are common precursors for creating the rod-shaped (calamitic) molecules that form liquid crystal phases. rsc.orgspectrumchemical.com The presence of both a polar fluorine atom and a hydrogen-bonding hydroxyl group on the this compound core provides synthetic handles to incorporate it into larger, more complex structures designed to exhibit specific liquid crystalline behaviors. Its stability and defined reactivity make it a valuable platform for developing new materials for applications like advanced coatings and polymers.

Chemical Transformation in Environmental Systems (e.g., Microbial Degradation Pathways)

The increasing use of fluorinated compounds has led to questions about their environmental fate. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often makes these substances persistent and resistant to degradation. nih.govacs.org

Detailed Research Findings: There is limited specific research on the microbial degradation of this compound. However, general principles of microbial metabolism of fluorinated and aromatic compounds allow for the prediction of a likely pathway. The degradation of aromatic compounds by microorganisms is a well-studied process, often involving the formation of central intermediates like catechol or protocatechuate, which are then funneled into core metabolic cycles. researchgate.net

For this compound, a hypothetical microbial degradation pathway would likely initiate with the hydrolysis of the ethyl ester bond by esterase enzymes to yield 2-fluoro-3-hydroxybenzoic acid and ethanol (B145695). The resulting fluorinated aromatic acid would then undergo enzymatic attack. Microorganisms typically employ oxygenases to hydroxylate the aromatic ring, preparing it for cleavage. researchgate.net The degradation of fluorinated aromatics can proceed until the microbe either successfully cleaves the C-F bond or produces a stable, dead-end fluorometabolite. acs.org While some specialized bacteria possess fluoroacetate (B1212596) dehalogenases capable of cleaving C-F bonds, these enzymes are not widespread. acs.org The process is further complicated by the fact that the fluoride (B91410) ion released during degradation can be toxic to the microorganisms, requiring them to have effective detoxification mechanisms, such as fluoride-proton antiporters, to survive. nih.gov Therefore, while biodegradable, the compound is expected to be relatively recalcitrant compared to its non-fluorinated analogs. nih.gov

Future Outlook in Green Chemistry Approaches for Fluorinated Compounds

The synthesis of fluorinated organic molecules has traditionally relied on harsh methods that are inconsistent with the principles of green chemistry. dovepress.com Future research will focus on developing more sustainable and environmentally benign synthetic routes for compounds like this compound.

Detailed Research Findings: Traditional fluorination techniques often involve hazardous reagents. For example, the Balz–Schiemann reaction, a classic method for introducing fluorine to an aromatic ring, uses potentially explosive diazonium salts and high temperatures, while other methods may employ toxic reagents like antimony trifluoride (SbF₃) or hazardous hydrogen fluoride (HF). dovepress.com These processes are often not atom-economical and generate significant chemical waste. dovepress.comroyalsocietypublishing.org

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-fluoro-3-hydroxybenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2-fluoro-3-hydroxybenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation .

- Solvent : Polar aprotic solvents (e.g., toluene) enhance reaction efficiency.

- Catalyst loading : 1–5 mol% to minimize byproducts like hydrolysis derivatives.

Yield optimization requires precise stoichiometric ratios (e.g., 1:3 molar ratio of acid to ethanol) and inert atmospheres to prevent oxidation of the hydroxyl group .

Q. How is this compound characterized structurally, and what analytical methods are most reliable?

Structural confirmation involves:

- NMR spectroscopy : ¹H/¹³C NMR to identify ester (-COOEt), fluorine (¹⁹F NMR shift ~-110 ppm), and hydroxyl (-OH) groups.

- Mass spectrometry (HRMS) : To confirm molecular ion [M+H]⁺ and fragmentation patterns.

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (hydroxyl O-H stretch).

Cross-validation with elemental analysis (C, H, F) ensures purity .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is stable at room temperature in dry, dark environments. However:

- Hydrolysis risk : Moisture or basic conditions (pH >8) can cleave the ester to regenerate the carboxylic acid.

- Oxidative degradation : Strong oxidizers (e.g., KMnO₄) may degrade the aromatic ring or hydroxyl group. Store in amber glass vials with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) often arise from:

- Substituent effects : Fluorine’s electron-withdrawing nature alters electronic density, impacting binding to targets like kinases or cytochrome P450 enzymes.

- Experimental design : Use orthogonal assays (e.g., fluorescence polarization and SPR) to validate binding affinities.

- Metabolic stability : Differences in microsomal stability assays (e.g., liver S9 fractions vs. recombinant enzymes) may explain variability .

Q. What methodological strategies optimize the synthesis of this compound for scalable production in drug discovery pipelines?

Scale-up challenges include:

- Catalyst recycling : Immobilized acidic resins (e.g., Amberlyst-15) reduce waste and improve recyclability.

- Solvent selection : Switch from toluene to cyclopentyl methyl ether (CPME) for greener processing.

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor esterification in real time .

Q. How do electronic effects of fluorine and hydroxyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Fluorine : Activates the ring for NAS at ortho/para positions but deactivates meta.

- Hydroxyl group : Enhances para-directing via resonance but may form hydrogen bonds, sterically hindering reactions.

Experimental validation: Perform comparative NAS trials with model electrophiles (e.g., amines or thiols) under varying pH (3–9) to map regioselectivity .

Q. What advanced computational methods predict the pharmacokinetic properties of this compound-based drug candidates?

- Molecular docking : Use AutoDock Vina to screen against target receptors (e.g., COX-2 for anti-inflammatory applications).

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability.

- MD simulations : Analyze binding stability over 100-ns trajectories in GROMACS .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to assess the environmental impact of this compound in ecotoxicology studies?

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays involving this compound?

- Non-linear regression : Fit data to a Hill equation (GraphPad Prism) to calculate IC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences (p <0.05).

- QC measures : Include positive controls (e.g., doxorubicin) and validate with replicate plates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.